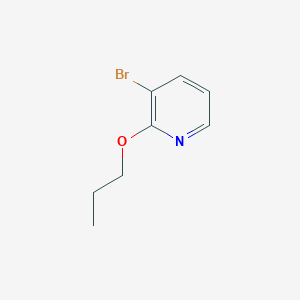

3-Bromo-2-propoxypyridine

Description

Properties

IUPAC Name |

3-bromo-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURGFTJAQHGGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626650 | |

| Record name | 3-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-92-9 | |

| Record name | 3-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Bromo-2-propoxypyridine, a halogenated alkoxy-substituted pyridine derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide outlines a robust synthetic protocol based on well-established chemical principles and provides predicted characterization data based on analogous structures. This document is intended to serve as a comprehensive resource for chemists and researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound. Physical properties are based on predictions, and spectroscopic data are predicted based on the compound's structure and data from analogous molecules.

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol [1] |

| CAS Number | 760207-92-9 |

| Predicted Boiling Point | 229.7 ± 20.0 °C[1] |

| Predicted Density | 1.386 ± 0.06 g/cm³[1] |

| Predicted ¹H NMR | See Table 2 |

| Predicted ¹³C NMR | See Table 3 |

| Predicted MS (EI) | See Table 4 |

Table 1: Physicochemical Properties of this compound

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | dd | 1H | Pyridine H-6 |

| ~7.65 | dd | 1H | Pyridine H-4 |

| ~6.85 | t | 1H | Pyridine H-5 |

| ~4.30 | t | 2H | -OCH₂CH₂CH₃ |

| ~1.85 | sextet | 2H | -OCH₂CH₂CH₃ |

| ~1.05 | t | 3H | -OCH₂CH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~162.5 | C2 (C-O) |

| ~142.0 | C6 |

| ~140.0 | C4 |

| ~118.0 | C5 |

| ~110.0 | C3 (C-Br) |

| ~70.0 | -OCH₂CH₂CH₃ |

| ~22.0 | -OCH₂CH₂CH₃ |

| ~10.5 | -OCH₂CH₂CH₃ |

Table 4: Predicted Major Mass Spectrometry Fragments (EI)

| m/z | Assignment |

|---|---|

| 215/217 | [M]⁺ (Molecular ion) |

| 173/175 | [M - C₃H₆]⁺ (Loss of propene) |

| 145/147 | [M - C₃H₆ - CO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Synthesis Protocol

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis.[2][3][4][5][6] This method involves the O-alkylation of 3-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2-pyridone) with a suitable propyl halide in the presence of a base.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

-

3-Bromo-2-hydroxypyridine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

1-Bromopropane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-2-hydroxypyridine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add 1-bromopropane (1.2 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: General Experimental Workflow.

Conclusion

This guide provides a foundational protocol for the synthesis of this compound using the Williamson ether synthesis, a reliable and versatile method. The provided predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This molecule represents a potentially useful building block in the development of novel pharmaceuticals and functional materials, and this guide aims to facilitate its synthesis and further investigation.

References

- 1. 3-BROMO-2-PROPYLOXYPYRIDINE | 760207-92-9 [amp.chemicalbook.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-Bromo-2-alkoxypyridines: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-bromo-2-alkoxypyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific data for 3-Bromo-2-propoxypyridine, this document focuses on the closely related analogue, 3-Bromo-2-methoxypyridine , as a representative example. The presented data and methodologies offer a strong predictive framework for understanding the spectroscopic properties of this compound. The primary expected difference in the spectra of the propoxy derivative would be the presence of signals corresponding to the additional ethyl group in the NMR spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Bromo-2-methoxypyridine.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Note: While a general ¹H NMR spectrum for 3-Bromo-2-methoxypyridine is mentioned in search result[1], specific chemical shift and coupling constant values were not available. For this compound, one would expect to see signals for the propyl group protons (-OCH₂CH₂CH₃) in addition to the pyridine ring protons.

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: Specific ¹³C NMR data for 3-Bromo-2-methoxypyridine was not found. For this compound, characteristic signals for the three distinct carbon atoms of the propoxy group would be observed in addition to the five signals from the pyridine ring.

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-methoxypyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not explicitly found in search results |

Note: While the availability of an IR spectrum is indicated[1], specific peak assignments were not provided. The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations from the alkyl chain, C-O ether stretching, and C-Br stretching, in addition to the aromatic C-H and C=C/C=N ring vibrations.

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-methoxypyridine

| m/z | Relative Intensity (%) | Assignment |

| 188.02 | Data not explicitly found | [M]+ (Molecular Ion) |

Note: The molecular weight of 3-Bromo-2-methoxypyridine is 188.02 g/mol [2][3]. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. For this compound (C₈H₁₀BrNO), the expected molecular weight would be approximately 216.09 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

References

physical and chemical properties of 3-Bromo-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2-propoxypyridine. Due to a scarcity of published experimental data for this specific compound, this document combines available predicted data with established knowledge of analogous 2-alkoxypyridines and brominated pyridines to offer a scientifically grounded resource for researchers. This guide covers molecular and physical properties, expected chemical reactivity, a plausible synthetic route, and general experimental procedures for characterization and purification. The information herein is intended to serve as a foundational reference for the use of this compound in synthetic chemistry and drug discovery endeavors.

Introduction

This compound is a halogenated alkoxy-substituted pyridine derivative. The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of a bromine atom at the 3-position and a propoxy group at the 2-position provides two key points for synthetic diversification. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of molecular fragments. The 2-alkoxy substituent influences the electronic properties of the pyridine ring and can be a site for further chemical modification. This combination of functionalities makes this compound a potentially valuable building block for the synthesis of novel compounds with applications in drug discovery and materials science.

Molecular and Physical Properties

Precise experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes the basic molecular information and predicted physical properties. These predicted values offer a useful estimation for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | --INVALID-LINK-- |

| Molecular Weight | 216.08 g/mol | --INVALID-LINK-- |

| CAS Number | 760207-92-9 | --INVALID-LINK-- |

| Predicted Boiling Point | 229.7 ± 20.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.386 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Appearance | Not specified (likely a liquid or low-melting solid) | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH, DMSO) | Based on analogous compounds |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the bromine substituent, and the propoxy group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic aromatic substitution compared to benzene.

-

Bromine Atom: The bromine atom at the 3-position is a key site for functionalization. It is expected to readily participate in a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Propoxy Group: The 2-propoxy group is an electron-donating group, which can influence the regioselectivity of reactions on the pyridine ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, the following sections provide generalized protocols based on the synthesis and purification of structurally similar compounds.

Plausible Synthetic Route

A common and effective method for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with an alkoxide. A plausible synthesis for this compound would start from the commercially available 2,3-dibromopyridine.

Experimental Protocol (General Procedure):

-

Preparation of Sodium Propoxide: To a stirred solution of dry propanol in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

-

Addition of Halopyridine: Add a solution of 2,3-dibromopyridine in anhydrous THF dropwise to the sodium propoxide solution.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Purification

Purification of the crude product is typically achieved by silica gel column chromatography.

Experimental Protocol (General Procedure):

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the OCH₂). The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the pyridine ring and the three carbons of the propyl group. The chemical shifts would be influenced by the bromine and propoxy substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, C-O stretching of the ether, and C-N stretching of the pyridine ring.

Stability and Storage

While specific stability data for this compound is unavailable, general considerations for similar compounds suggest that it should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Pyridine derivatives can be sensitive to light and air.

Potential Applications in Drug Discovery and Signaling Pathways

The biological activity of this compound has not been reported in publicly available literature. However, the 3-bromo-2-alkoxypyridine scaffold is a versatile starting point for the synthesis of a wide range of compounds that could be screened for biological activity.

The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The 2-propoxy group can also be modified or may itself contribute to binding with biological targets.

Given the prevalence of the pyridine core in numerous kinase inhibitors, GPCR ligands, and other therapeutic agents, it is plausible that derivatives of this compound could be synthesized and screened for activity against a variety of biological targets and signaling pathways. However, at present, there is no specific signaling pathway data associated with this compound.

Conclusion

This compound is a chemical building block with significant potential for application in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its properties and potential reactivity based on established chemical principles and data from analogous compounds. The plausible synthetic route and general characterization protocols outlined herein should facilitate its preparation and use in the laboratory. Further research is warranted to fully characterize this compound and explore its utility in the development of novel molecules with potential therapeutic applications.

3-Bromo-2-propoxypyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-propoxypyridine, a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, a proposed synthesis protocol, and expected analytical characteristics.

Core Compound Data

This compound is a pyridine ring substituted with a bromine atom at the 3-position and a propoxy group at the 2-position. This substitution pattern makes it a versatile intermediate for further chemical modifications.

Molecular Structure:

The molecular structure consists of a central pyridine ring. A bromine atom is attached to carbon 3, and a propoxy group (-O-CH₂CH₂CH₃) is attached to carbon 2 of the pyridine ring.

Chemical Identity:

| Identifier | Value |

| CAS Number | 760207-92-9 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| IUPAC Name | This compound |

| Synonyms | Pyridine, 3-bromo-2-propoxy- |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Boiling Point | 229.7 ± 20.0 °C | Predicted |

| Density | 1.386 ± 0.06 g/cm³ | Predicted |

| pKa | 1.76 ± 0.22 | Predicted |

| Storage Temperature | 2-8°C | [1] |

Synthesis Protocol

Proposed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 3-Bromo-2-chloropyridine and propanol.

Materials:

-

3-Bromo-2-chloropyridine

-

Propanol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous propanol (1.5 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Analytical Data

Due to the absence of published experimental spectra for this compound, this section describes the expected characteristics based on its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propoxy group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the propoxy group will appear in the upfield region, with the methylene group attached to the oxygen atom being the most deshielded (around δ 4.0-4.5 ppm), followed by the adjacent methylene group (around δ 1.7-2.0 ppm), and the terminal methyl group as a triplet (around δ 0.9-1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The five carbons of the pyridine ring will appear in the aromatic region (typically δ 110-160 ppm), with the carbon bearing the propoxy group being the most downfield. The three carbons of the propoxy group will appear in the aliphatic region (typically δ 10-70 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via the Williamson ether synthesis.

References

The Discovery of Novel Pyridine Derivatives Utilizing 3-Bromo-2-propoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of the pyridine ring is a key approach in the discovery of novel drug candidates. This technical guide focuses on the utility of 3-Bromo-2-propoxypyridine as a versatile building block for the synthesis of innovative pyridine derivatives. While direct literature on the extensive use of this compound is emerging, this document leverages the well-established chemistry of analogous 3-bromo-2-alkoxypyridines, particularly 3-bromo-2-methoxypyridine, to provide a predictive framework for its application in drug discovery. This guide offers a comprehensive overview of synthetic methodologies, with a particular focus on palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and a summary of the potential biological activities of the resulting derivatives.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery, present in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties to molecules. The substitution pattern on the pyridine ring is crucial in determining the biological activity and selectivity of a compound. Halogenated pyridines, such as this compound, are particularly valuable intermediates as they provide a reactive handle for the introduction of various molecular fragments through well-established synthetic transformations.

This compound, with its propoxy group at the 2-position and a bromine atom at the 3-position, offers a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive molecules. The propoxy group can influence the compound's lipophilicity and metabolic stability, while the bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation.

Synthetic Methodologies for the Derivatization of this compound

The primary utility of 3-bromo-2-alkoxypyridines in synthetic chemistry lies in their ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] These reactions allow for the efficient and regioselective formation of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. It is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[4]

Based on extensive research on analogous 3-bromo-2-alkoxypyridines, it is anticipated that this compound will readily undergo Suzuki-Miyaura coupling with a diverse range of aryl- and heteroarylboronic acids to yield the corresponding 2-propoxy-3-aryl(heteroaryl)pyridines. The general scheme for this transformation is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

A variety of palladium catalysts, ligands, bases, and solvent systems have been successfully employed for the Suzuki-Miyaura coupling of substituted bromopyridines. A summary of representative conditions, extrapolated from studies on similar substrates, is presented in Table 1.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines. [3][5]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3] |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3] |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[3] |

| Pd(OAc)₂ (1-2 mol%) / PPh₃ (2-4 mol%) | K₂CO₃ (2 equiv.) | Toluene / H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[5] |

| Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ (2 equiv.) | DME / H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[5] |

Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura coupling, this compound is expected to be a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:

-

Heck Coupling: For the synthesis of 3-alkenyl-2-propoxypyridines.

-

Sonogashira Coupling: For the synthesis of 3-alkynyl-2-propoxypyridines.

-

Buchwald-Hartwig Amination: For the synthesis of 3-amino-2-propoxypyridine derivatives.

These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the 3-position.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of a 3-bromo-2-alkoxypyridine with an arylboronic acid. This protocol is based on established procedures for similar substrates and can serve as a starting point for the development of specific synthetic routes using this compound.[3][5][6]

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-propoxy-3-arylpyridine product.

Characterization:

The structure of the synthesized derivatives should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activities of 2-Propoxy-3-arylpyridine Derivatives

Pyridine derivatives exhibit a broad spectrum of biological activities. The introduction of various aryl and heteroaryl moieties at the 3-position of the 2-propoxypyridine scaffold can lead to compounds with potential therapeutic applications in various disease areas.

Anticancer Activity

Many pyridine-based compounds have demonstrated significant anticancer activity by targeting various cellular pathways. For instance, certain pyridine derivatives have been shown to inhibit kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Figure 3: A simplified signaling pathway illustrating potential kinase targets for pyridine derivatives.

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives against Cancer Cell Lines. [7][8]

| Compound Type | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Pyridine Derivative 9 | Various | 16 - 422 | [7] |

| Pyridine Derivative 59 | MDA-MB-453 | 4.9 | [7] |

| Pyridine Derivative 60 | SK-BR-3 | 9.0 | [7] |

| Nitropyridine Derivative | HL60 (Leukemia) | 24,300 | [8] |

| Nitropyridine-based GSK3 inhibitor | - | 8 | [8] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 2, from studies on various pyridine derivatives, suggests that strategic substitution on the pyridine ring can lead to potent anticancer agents. The introduction of a 2-propoxy group in conjunction with diverse 3-aryl substituents could yield novel compounds with improved efficacy and selectivity against various cancer cell lines.

Other Potential Therapeutic Areas

Beyond oncology, pyridine derivatives have shown promise in a range of other therapeutic areas, including:

-

Neurodegenerative Diseases: As modulators of enzymes and receptors in the central nervous system.

-

Inflammatory Diseases: Through the inhibition of pro-inflammatory signaling pathways.

-

Infectious Diseases: As antimicrobial and antiviral agents.

The diverse biological activities of pyridine-based compounds underscore the potential of a library of novel 2-propoxy-3-arylpyridines, synthesized from this compound, to yield promising lead compounds for various drug discovery programs.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel pyridine derivatives with the potential for a wide range of biological activities. While direct and extensive studies on this specific starting material are not yet widely published, the well-documented reactivity of analogous 3-bromo-2-alkoxypyridines provides a strong foundation for its application in medicinal chemistry. The Suzuki-Miyaura coupling and other palladium-catalyzed reactions offer efficient and modular routes to a diverse library of 2-propoxy-3-substituted pyridines.

Future research should focus on the systematic exploration of the synthetic utility of this compound, including the optimization of reaction conditions for various cross-coupling reactions and the synthesis of a broad range of derivatives. Subsequent screening of these novel compounds in a variety of biological assays will be crucial to identify promising lead candidates for further drug development. The insights gained from such studies will undoubtedly contribute to the expanding role of pyridine-based scaffolds in the ongoing quest for new and effective therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-alkoxypyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

3-Bromo-2-alkoxypyridine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. They serve as versatile building blocks and key intermediates in the synthesis of a wide range of biologically active molecules and advanced organic materials.[1] The strategic placement of the bromine atom at the 3-position and an alkoxy group at the 2-position provides a reactive scaffold suitable for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] This guide provides a comprehensive overview of the primary synthetic routes to these valuable analogues, complete with detailed experimental protocols, comparative data, and workflow diagrams to facilitate laboratory application.

Core Synthetic Strategies

The preparation of 3-bromo-2-alkoxypyridine analogues predominantly proceeds through two main strategic pathways:

-

O-Alkylation of Bromo-2-pyridones: This is a common and effective method that starts with a bromo-substituted 2-pyridone (a tautomer of 2-hydroxypyridine), which is then alkylated to introduce the desired alkoxy group.

-

Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the displacement of a halide or other suitable leaving group at the 2-position of a di-substituted pyridine ring by an alkoxide nucleophile.

This guide will focus on the O-alkylation method, which offers high yields and versatility.

Method 1: O-Alkylation of 3-Bromo-2-pyridone

This synthetic route involves the direct alkylation of a 3-bromo-2-pyridone precursor. The reaction leverages the ambident nature of the pyridone anion, which can be selectively O-alkylated under specific conditions, particularly in nonpolar solvents with the aid of a base like silver carbonate or potassium hydroxide.[2]

General Workflow

The general workflow for this method involves the reaction of a bromo-2-pyridone with an alkylating agent in the presence of a base.

Caption: Workflow for O-Alkylation of 3-Bromo-2-pyridone.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various bromo-2-alkoxypyridine analogues via the O-alkylation of the corresponding bromo-2-pyridones using different alkylating agents.

| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-2-pyridone | Methyl Iodide | Ag₂CO₃ | Benzene | 40-50 | 24 | 96 | [2] |

| 3-Bromo-2-pyridone | Benzyl Bromide | Ag₂CO₃ | Benzene | 40-50 | 24 | 95 | [2] |

| 2-Bromo-3-pyridinol | Methyl Iodide | KOH | DMSO | 55-60 | 0.5 | 75 | [3] |

| 2-Bromo-3-hydroxypyridine | Sodium Hydride | NaH | Methanol/DMF | 0-25 | ~2 | 56 | [3] |

Detailed Experimental Protocols

Protocol 1: Silver Carbonate Mediated Synthesis of 3-Bromo-2-methoxypyridine [2]

This protocol describes a high-yield synthesis using silver carbonate as the base in a nonpolar solvent.

-

Reaction Setup: A mixture of 3-bromo-2-pyridone (21 mmol), silver carbonate (14 mmol), and methyl iodide (25 mmol) is prepared in benzene (35 mL).

-

Reaction Conditions: The mixture is stirred at 40-50°C for 24 hours in the dark to prevent light-sensitive side reactions.

-

Workup: The reaction mixture is cooled in an ice bath, and the silver salts are removed by filtration.

-

Extraction: The filtrate is washed with 50 mL of 2% sodium bicarbonate solution, followed by two washes with 25 mL portions of water.

-

Purification: The benzene solvent is removed by evaporation. The resulting crude product is then purified by chromatography on a silica gel column using a hexane-ethyl acetate (2:1) eluent, followed by vacuum distillation to yield pure 3-bromo-2-methoxypyridine.

Protocol 2: Potassium Hydroxide Mediated Synthesis of 2-Bromo-3-methoxypyridine [3]

This protocol offers an alternative using a stronger base in a polar aprotic solvent.

-

Reaction Setup: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL), a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise. The reaction is conducted under a nitrogen atmosphere.

-

Reaction Conditions: The temperature is maintained at 55-60°C during the addition and for 30 minutes thereafter.

-

Workup: The reaction mixture is poured into 800 g of ice water.

-

Purification: The resulting precipitate is collected by filtration and then triturated with diethyl ether (3 x 500 mL) to afford the purified product.

Alternative Synthetic Routes

While O-alkylation of pyridones is a primary method, other routes exist for specific analogues.

Synthesis from 2,3-Dihalopyridines

Nucleophilic aromatic substitution (SNAr) on a 2,3-dihalopyridine precursor is a viable alternative. In this reaction, an alkoxide (e.g., sodium methoxide) displaces the more reactive halide at the 2-position. The reactivity of halogens in SNAr reactions on pyridine rings generally follows F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[4]

Caption: Workflow for SNAr Synthesis.

The mechanism involves the attack of the nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[4][5]

Conclusion

The synthesis of 3-bromo-2-alkoxypyridine analogues is most efficiently achieved through the O-alkylation of the corresponding 3-bromo-2-pyridones. This method, particularly when using silver carbonate in a nonpolar solvent or potassium hydroxide in DMSO, provides high yields and a versatile platform for introducing various alkoxy groups.[2][3] Alternative strategies, such as nucleophilic aromatic substitution on dihalopyridines, offer additional pathways for researchers. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific structural requirements of the target analogue. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of these important chemical intermediates.

References

- 1. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

The Synthetic Versatility of 3-Bromo-2-propoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-Bromo-2-propoxypyridine, a key heterocyclic building block in modern organic synthesis. The strategic placement of the bromine atom at the 3-position and the propoxy group at the 2-position of the pyridine ring governs its reactivity, making it a versatile substrate for a wide array of chemical transformations. This document details its participation in fundamental reactions such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), metal-halogen exchange for the generation of organometallic intermediates, and nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the strategic use of this compound in the synthesis of complex molecules.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals, and the ability to functionalize it at specific positions is crucial for the development of new chemical entities. The 2-alkoxy pyridine moiety, in particular, is a common feature in biologically active compounds. The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents through various synthetic methodologies. This guide explores the key facets of this compound's reactivity, providing a practical framework for its application in complex synthetic endeavors.

General Reactivity Profile

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring, the nature of the C-Br bond, and the influence of the 2-propoxy group. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. However, the bromine at the 3-position is not ideally situated for traditional SNAr reactions with common nucleophiles.

The C-Br bond at the 3-position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The 2-propoxy group can exert a steric influence on reactions at the 3-position and may also play a role in directing metallation reactions through chelation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.[1][2] While specific data for this compound is limited, the conditions used for other 3-bromopyridines are generally applicable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine Analogues

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | BenchChem |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | BenchChem |

| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 72 | [1] |

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) to the flask under the inert atmosphere.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 65 | 16 | 76 | [3] |

| Cyclopentylamine | BrettPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 16 | 78 | [3] |

| (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (1.8) | (±)-BINAP (3.5) | NaOBuᵗ | Toluene | 80 | 4 | 60 | [6] |

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base (e.g., NaOBuᵗ, 1.5-2.5 equiv) under an inert atmosphere.[3]

-

Add this compound (1.0 equiv) to the Schlenk tube.

-

Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[3]

-

Add the anhydrous solvent (e.g., toluene or THF) via syringe.[3]

-

Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.[3]

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).[3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted pyridines by reacting this compound with a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogues

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 89 | [9] |

| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 60 | 12 | 82 | - |

| Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 91 | - |

-

To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA, 2-3 equiv) via syringe.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 100 °C) until completion, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

3-Bromo-2-propoxypyridine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both a reactive bromine atom and a propoxy group on the pyridine core, allow for a wide range of chemical transformations. This makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The 2-propoxy group, in addition to influencing the electronic properties of the pyridine ring, can play a role in modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the final target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, complete with detailed experimental protocols and tabulated data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 760207-92-9 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Predicted: 229.7 ± 20.0 °C |

| Density | Predicted: 1.386 ± 0.06 g/cm³ |

Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step sequence starting from the commercially available 2-amino-3-bromopyridine. The first step is the conversion of the amino group to a hydroxyl group, followed by a Williamson ether synthesis to introduce the propoxy chain.

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine

3-Bromo-2-hydroxypyridine can be synthesized from 2-amino-3-bromopyridine via a diazotization reaction followed by hydrolysis.

Caption: Synthesis of 3-Bromo-2-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxypyridine [1]

-

In a flask equipped with a stirrer, dissolve 2-amino-3-bromopyridine (1.0 eq) in a solution of sulfuric acid in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Neutralize the reaction mixture with an aqueous solution of sodium hydroxide to pH 7.

-

Extract the product with an organic solvent such as chloroform or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-bromo-2-hydroxypyridine.

| Reactant | Molar Eq. |

| 2-Amino-3-bromopyridine | 1.0 |

| Sodium Nitrite | 4.84 |

| Sulfuric Acid | 9.10 |

| Product | Yield |

| 3-Bromo-2-hydroxypyridine | ~90% |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This compound can be prepared from 3-bromo-2-hydroxypyridine and a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions, following the Williamson ether synthesis methodology.[2][3][4][5][6][7][8]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) in a round-bottom flask, add a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) (1.1-1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

-

Add 1-bromopropane or 1-iodopropane (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Reactant | Molar Eq. |

| 3-Bromo-2-hydroxypyridine | 1.0 |

| Base (e.g., NaH) | 1.1 |

| 1-Bromopropane | 1.1 |

| Product | Yield |

| This compound | Not specified (typically moderate to high) |

Key Reactions of this compound

The bromine atom at the 3-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridine derivatives.

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the coupled product.

Table of Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |

| 3-Bromo-2-methoxypyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 100 | 8 | 92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in many pharmaceutical agents.[2][4][5][9][10]

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2][9]

-

In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.2-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table of Representative Buchwald-Hartwig Amination Reactions of Bromopyridines

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[9] |

| 3-Bromopyridine-D4 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | Not specified[2] |

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in drug discovery. The substituted 2-propoxypyridine scaffold is a common motif in a variety of biologically active molecules. The ability to introduce diverse functionalities at the 3-position through cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets. The propoxy group can enhance the metabolic stability and modulate the pharmacokinetic profile of drug candidates.

In materials science, the biaryl and heteroaryl pyridine structures synthesized from this compound can be utilized as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The tunability of the electronic properties through substitution at the 3-position allows for the design of materials with specific optical and electronic characteristics.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen). The pyridine ring protons should appear as multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the propyl group and the five carbons of the pyridine ring. The carbon attached to the bromine will be downfield shifted.

-

IR Spectroscopy: The infrared spectrum would likely exhibit C-H stretching vibrations for the alkyl and aromatic protons, C-O stretching for the ether linkage, and characteristic C=C and C=N stretching vibrations for the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a powerful tool for the construction of complex molecular architectures. This guide has provided an overview of its synthesis and reactivity, along with detailed experimental protocols and representative data to facilitate its use in research and development. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with important applications in medicine and materials science.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Preliminary Biological Screening of 3-Bromo-2-propoxypyridine Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a comprehensive biological screening of 3-Bromo-2-propoxypyridine derivatives as a specific class has not been extensively reported in publicly available scientific literature. Therefore, this guide provides a representative framework for the preliminary biological screening of this class of compounds based on established methodologies and data from structurally related pyridine derivatives. The experimental protocols and data presented herein are intended to serve as a foundational resource for initiating research in this area.

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The pyridine ring system is a key pharmacophore that can engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4] The introduction of a bromo group and a propoxy side chain at the 3- and 2-positions, respectively, of the pyridine ring can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to novel biological activities. This guide outlines a systematic approach to the preliminary biological screening of this compound derivatives, covering their synthesis, in vitro biological evaluation, and data interpretation.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of bromo-2-alkoxypyridines involves the O-alkylation of the corresponding bromo-2-pyridone. This approach provides high yields and is adaptable for the introduction of various alkyl groups, including the propoxy group.

Representative Synthetic Protocol: O-Alkylation of 3-Bromo-2-pyridone

This protocol describes a two-step synthesis starting from the readily available 2-amino-3-bromopyridine to first produce 3-bromo-2-hydroxypyridine (3-bromo-2-pyridone), followed by O-alkylation with a propyl halide to yield this compound.

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine [5]

-

Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of sulfuric acid (35 mL) and water (175 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.

-

Extract the aqueous solution with chloroform (3 x 200 mL).

-

Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-hydroxypyridine.[5]

Step 2: Synthesis of this compound

-

Combine 3-bromo-2-pyridone (10 mmol), cesium carbonate (15 mmol), and 1-bromopropane (12 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Biological Screening

A preliminary biological screening of novel compounds typically involves assessing their cytotoxic and antimicrobial activities.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds against cancer cell lines.[6]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum.

-

Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Antimicrobial Activity Screening

The antimicrobial activity can be initially assessed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][7]

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium) in a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8]

-

-

Inoculation of Agar Plates:

-

Evenly spread the microbial inoculum over the entire surface of Mueller-Hinton agar plates using a sterile cotton swab.[9]

-

-

Well Preparation and Compound Addition:

-

Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[9]

-

Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent alone).[2]

-

-

Incubation and Measurement:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).[3]

-

-

Inoculation:

-

Prepare a standardized microbial inoculum as described for the agar well diffusion method.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible microbial growth.

-

Data Presentation: Representative Biological Activities of Pyridine Derivatives

The following tables summarize the biological activities of various pyridine derivatives from the literature, which can serve as a reference for the expected potency of novel this compound derivatives.

Table 1: Representative Anticancer Activities of Various Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Diarylpyridines | HeLa (Cervical) | IC₅₀ | 0.19 µM | [5] |

| Diarylpyridines | MCF-7 (Breast) | IC₅₀ | 0.33 µM | [5] |

| Diarylpyridines | SGC-7901 (Gastric) | IC₅₀ | 0.30 µM | [5] |

| Pyridine-Ureas | MCF-7 (Breast) | IC₅₀ (48h) | 0.22 µM | [9] |

| Pyridine-Ureas | MCF-7 (Breast) | IC₅₀ (72h) | 0.11 µM | [9] |

| Imidazo[4,5-b]pyridines | K562 (Leukemia) | IC₅₀ | Moderate Activity | [8] |

| Novel Pyridine Hybrids | MCF-7 (Breast) | IC₅₀ | 0.5 µM | [10] |

| Novel Pyridine Hybrids | HepG2 (Liver) | IC₅₀ | 5.27 µM | [10] |

Table 2: Representative Antimicrobial Activities of Various Pyridine Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Thiazolopyridines | Bacillus subtilis | MIC | High Activity | [3] |

| Thiazolopyridines | Escherichia coli | MIC | High Activity | [3] |

| Thiazolopyridines | Fusarium oxysporum | MIC | High Activity | [3] |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Staphylococcus aureus | MIC | Strong Activity | |